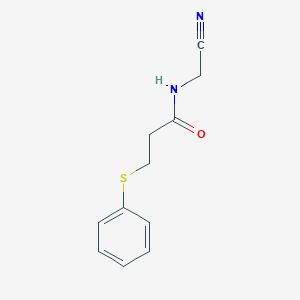

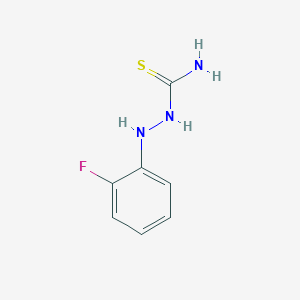

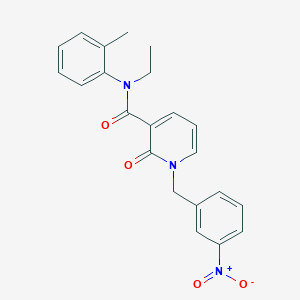

![molecular formula C15H14BrNO2 B2879225 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid CAS No. 656815-39-3](/img/structure/B2879225.png)

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Radiolabeled Compounds

A study by Taylor et al. (1996) details the synthesis of radiolabeled compounds using 4-amino[7-14C]benzoic acid, a close relative to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, highlighting its potential in creating compounds for biological tracer studies. The synthesis involves carbonation, esterification, coupling, and reduction steps, resulting in a product with high specific activity, indicating its usefulness in radiopharmaceutical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Synthesis and Characterization of Bromo-Substituted Compounds

Research by Yu-chuan (2012) on the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, using amino benzoic acid as a starting material, demonstrates the role of bromo-substituted benzoic acids in creating sensitive chromogenic agents for phenol determination. This work emphasizes the importance of such compounds in developing analytical methodologies (Yu-chuan, 2012).

Material Science and Catalysis

Goodman and Detty (2004) discuss the use of selenoxides, including compounds related to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, as catalysts for bromination reactions using sodium bromide and hydrogen peroxide. This study highlights the compound's relevance in organic synthesis and material science, particularly in facilitating selective bromination processes (Goodman & Detty, 2004).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative, showcasing the use of bromo-substituted compounds in creating photosensitizers for photodynamic therapy. This research underscores the potential of such compounds in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystalline and Fire Retardant Molecules

Jamain, Khairuddean, and Guan-Seng (2020) developed novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This work illustrates the versatility of bromo-substituted benzoic acids in synthesizing materials with unique properties, such as enhanced fire retardancy and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety And Hazards

properties

IUPAC Name |

4-[[(4-bromophenyl)methylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEDNOIBAISCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

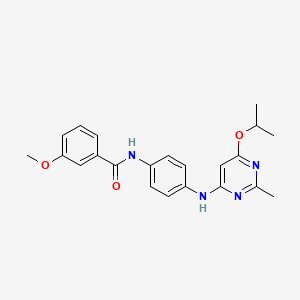

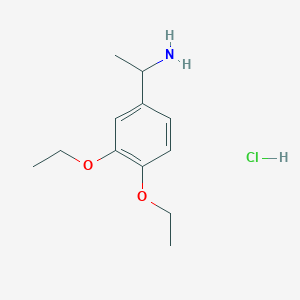

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)

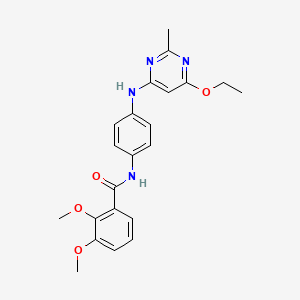

![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)

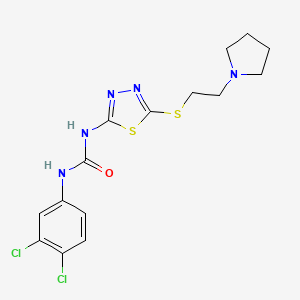

![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)

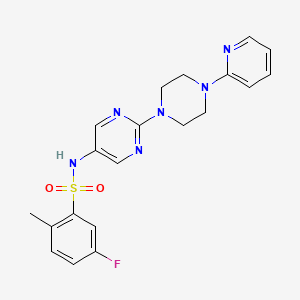

![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)

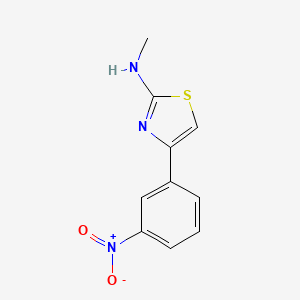

![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)